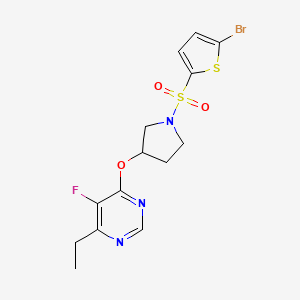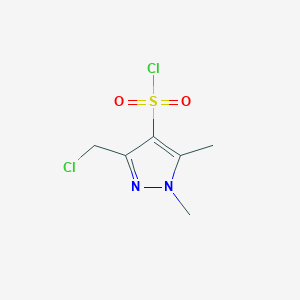
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(chloromethyl)benzoyl chloride” is a compound that is part of the Thermo Scientific Chemicals product portfolio . It has a molecular formula of C8H6Cl2O . It is a clear colorless to light yellow liquid .
Synthesis Analysis
A synthetic method for “3-chloromethyl benzoic acid” involves a one-step reaction of benzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts . Another salicylic acid derivative called “2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)” was introduced as a potential alternative compound to substitute ASA .
Molecular Structure Analysis
The molecular structure of “3-(chloromethyl)benzoyl chloride” consists of a benzoyl group attached to a chloromethyl group .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, “3-chloromethyl benzoic acid” is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . Another compound, “2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)”, has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(chloromethyl)benzoyl chloride” include a clear colorless to light yellow appearance, liquid form, and a refractive index of 1.5740 to 1.5760 (20°C, 589 nm) .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Ionic liquids have been synthesized utilizing sulfonic acid functionalized pyridinium chloride, demonstrating potential in catalyzing Knoevenagel-Michael-cyclocondensation reactions for the synthesis of various organic compounds including tetrahydrobenzo[b]pyran derivatives, indicating the versatility of related pyrazole sulfonyl chloride compounds in organic synthesis and catalysis (Zolfigol et al., 2015).
Metal Complex Formation and Supramolecular Chemistry
Research on metallosupramolecular cages has shown that compounds similar to 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be used to form complex structures with metals, such as palladium, to create three-dimensional cages. These structures have potential applications in the field of supramolecular chemistry, highlighting the role of pyrazole derivatives in constructing novel materials with unique properties (Hartshorn & Steel, 1997).
Photodelivery and NO Binding
Studies on ruthenium(II) complexes of pyrazole derivatives have demonstrated their capability in nitric oxide binding and photodelivery, suggesting potential applications in medical and biological research for controlled release of nitric oxide, which is significant for therapeutic interventions (Ortiz et al., 2008).
Medicinal Chemistry
The development of heterocyclic sulfonamides and sulfonyl fluorides using sulfur-functionalized aminoacrolein derivatives, including methodologies involving pyrazole-4-sulfonyl chloride derivatives, has been explored. This work demonstrates the importance of such compounds in the synthesis of potential therapeutic agents, showcasing their role in creating diverse chemical entities for drug discovery (Tucker, Chenard, & Young, 2015).
Mécanisme D'action
While the specific mechanism of action for “3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is not available, a related compound “2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)” has been studied for its potential activity and benefits. It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
Safety and Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGDCOHBNBJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CCl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
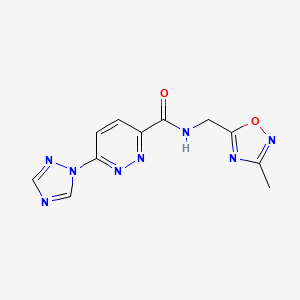
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)
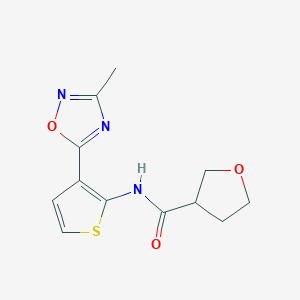
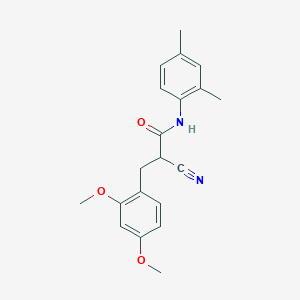
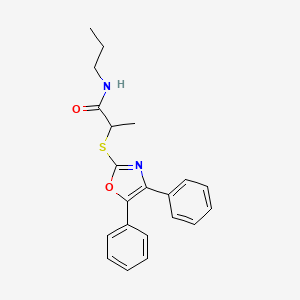
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)
![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

